2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid
Description
This compound, with the systematic name 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid, is a benzoic acid derivative featuring a cyclopropylcarbonyl-substituted aniline moiety. The cyclopropyl group confers rigidity and metabolic stability, while the benzoic acid moiety enhances solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[[3-(cyclopropanecarbonylamino)-2-methylphenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19(24)25/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZPAKZXLWBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid typically involves multiple steps. One common method involves the reaction of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-({3-[(3-Phenylpropanoyl)amino]phenyl}carbamoyl)benzoic acid (CAS 940459-88-1)
Molecular Formula : C₂₃H₂₀N₂O₄
Molecular Weight : 388.423 g/mol
Key Structural Differences :
- The cyclopropylcarbonyl group in the target compound is replaced with a 3-phenylpropanoyl group.
- The phenylpropanoyl substituent introduces aromaticity (via the benzene ring) and increased hydrophobicity compared to the cyclopropyl group.
Implications :
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid (CAS 6081-05-6)
Molecular Formula : C₂₀H₂₂N₂O₄
Molecular Weight : 354.16 g/mol
Key Structural Differences :
- The 2,2-dimethylpropanoyl (pivaloyl) group replaces the cyclopropylcarbonyl moiety.
- A methyl group is present at the 3-position of the benzoyl ring instead of the 2-position in the target compound.
Implications :
- The bulky pivaloyl group may improve steric shielding, reducing enzymatic degradation.
- Lower molecular weight (354 vs. ~360–370 g/mol for the target compound) could enhance membrane permeability.
2-[[2-[(2-Carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid
Molecular Formula : C₂₄H₁₈N₂O₆
Molecular Weight : 430.41 g/mol (estimated)
Key Structural Differences :
- Incorporates a propenoyl linker and phenylmethylene group, introducing double-bond rigidity.
- Contains two benzoic acid moieties instead of one.
Implications :
3-[[2-(4-Propylphenoxy)acetyl]amino]benzoic acid
Molecular Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.35 g/mol Key Structural Differences:
- Substituted with a 4-propylphenoxy acetyl group instead of cyclopropylcarbonyl.
- The amino group is at the 3-position of the benzoic acid ring.
Implications :
- The propylphenoxy group enhances lipophilicity, favoring hydrophobic binding pockets.
- Positional isomerism (3- vs. 2-methyl substitution) may alter pharmacodynamic profiles .
Research Findings and Implications
- Bioavailability : Compounds with lower molecular weights (e.g., CAS 6081-05-6 at 354 g/mol) may exhibit superior absorption compared to bulkier analogs .
- Metabolic Stability: Cyclopropyl-containing derivatives resist oxidative metabolism better than phenylpropanoyl analogs .
- Synthetic Complexity: Propenoyl-linked compounds (e.g., ) require multi-step synthesis, increasing production costs .
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